Cas no 1000415-56-4 (2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one)

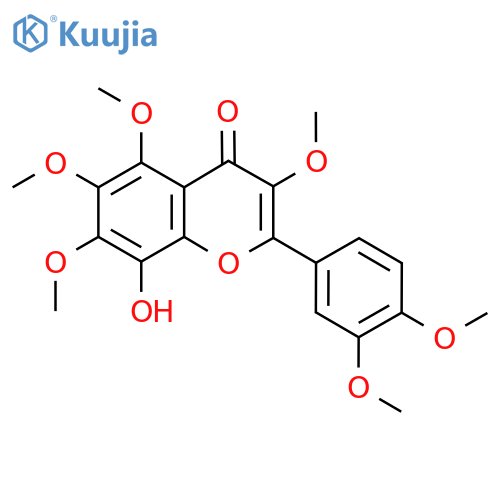

1000415-56-4 structure

商品名:2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one

CAS番号:1000415-56-4

MF:C21H22O9

メガワット:418.393987178802

CID:3024961

2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one 化学的及び物理的性質

名前と識別子

-

- 8-Hydroxy-3,5,6,7,3′,4′-hexamethoxyflavone

- 8-Hydroxy-3,5,6,7,3´,4´-hexamethoxyflavone

- 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

- 8-HYDROXY-3,5,6,7,3?4?HEXAMETHOXYFLAVONE

- 2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one

-

- インチ: 1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(30-16)15(23)20(28-5)21(29-6)18(13)26-3/h7-9,23H,1-6H3

- InChIKey: UGLYUURCCQYFOV-UHFFFAOYSA-N

- ほほえんだ: O1C(C2C=CC(=C(C=2)OC)OC)=C(C(C2C(=C(C(=C(C1=2)O)OC)OC)OC)=O)OC

計算された属性

- せいみつぶんしりょう: 418.126382g/mol

- ひょうめんでんか: 0

- XLogP3: 2.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 回転可能化学結合数: 7

- どういたいしつりょう: 418.126382g/mol

- 単一同位体質量: 418.126382g/mol

- 水素結合トポロジー分子極性表面積: 102Ų

- 重原子数: 30

- 複雑さ: 636

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: Powder

2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1344-10mg |

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |

1000415-56-4 | 10mg |

¥ 3330 | 2023-09-07 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54646-5mg |

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |

1000415-56-4 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54646-1mg |

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |

1000415-56-4 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| TargetMol Chemicals | TN1344-10mg |

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |

1000415-56-4 | 10mg |

¥ 3330 | 2024-07-24 | ||

| TargetMol Chemicals | TN1344-1 ml * 10 mm |

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |

1000415-56-4 | 1 ml * 10 mm |

¥ 2320 | 2024-07-20 | ||

| Biosynth | AQB41556-25 mg |

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |

1000415-56-4 | 25mg |

$1,126.25 | 2023-01-05 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1344-5 mg |

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |

1000415-56-4 | 5mg |

¥2814.00 | 2022-04-26 | ||

| Biosynth | AQB41556-1 mg |

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |

1000415-56-4 | 1mg |

$115.50 | 2023-01-05 | ||

| Biosynth | AQB41556-5 mg |

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |

1000415-56-4 | 5mg |

$375.40 | 2023-01-05 | ||

| TargetMol Chemicals | TN1344-1 mL * 10 mM (in DMSO) |

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |

1000415-56-4 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 2320 | 2023-09-15 |

2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:1000415-56-4)8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ